![molecular formula C17H18FNOS B12535292 (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-63-1](/img/structure/B12535292.png)
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring substituted with a phenylmethyl group and a fluorophenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine typically involves the coupling of a morpholine derivative with a fluorophenylsulfanyl compound. One common method involves the use of thiols and amines in an oxidative coupling reaction, which is efficient and environmentally friendly . The reaction conditions often include the use of oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can involve advanced techniques such as extractive distillation. For instance, the Morphylane® process by thyssenkrupp Uhde is a leading technology for producing high-purity aromatics, which can be adapted for the production of complex organic compounds like this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes involving sulfur and fluorine atoms.
Industry: It is used in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. For instance, morpholine-modified compounds have been shown to disrupt bacterial membranes and induce reactive oxygen species (ROS) production, leading to antibacterial effects . The specific pathways and targets depend on the compound’s structure and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: These compounds share a similar ring structure and are used in various pharmaceutical applications.
Sulfenamide derivatives: These compounds have sulfur-nitrogen bonds and are used in drug design and discovery.
Uniqueness
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine is unique due to its specific combination of a morpholine ring with a fluorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
668470-63-1 |
|---|---|
Fórmula molecular |
C17H18FNOS |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18FNOS/c18-14-8-4-5-9-16(14)21-17(13-6-2-1-3-7-13)15-12-19-10-11-20-15/h1-9,15,17,19H,10-12H2/t15-,17-/m0/s1 |
Clave InChI |
PMWQCXJVJYNNDQ-RDJZCZTQSA-N |
SMILES isomérico |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)SC3=CC=CC=C3F |
SMILES canónico |
C1COC(CN1)C(C2=CC=CC=C2)SC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


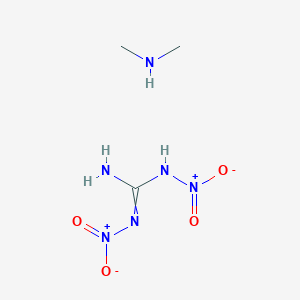
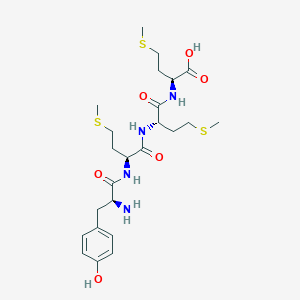
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
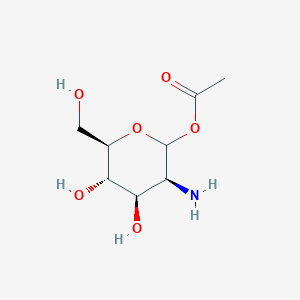
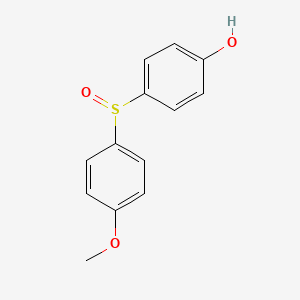

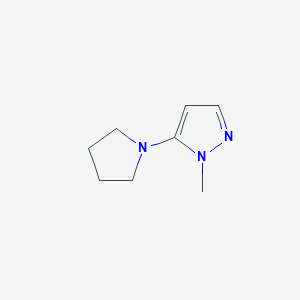
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
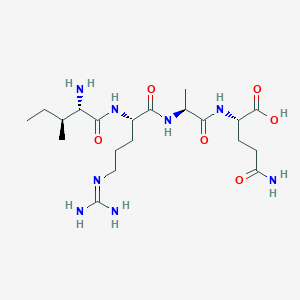
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)
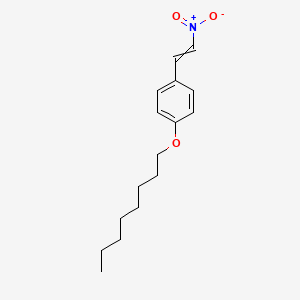
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
